3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a pyrimidinyl group, and a propenone moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one typically involves the reaction of pyrimidin-4-ylacetonitrile with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a larger scale. The use of automated systems and advanced purification methods ensures the high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the pyrimidinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays, helping to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological pathways.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(Dimethylamino)-1-(pyrimidin-2-yl)prop-2-en-1-one: Similar structure but with the pyrimidine ring positioned differently.
3-(Methylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one, also known by its CAS number 123367-27-1, is a compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O with a molecular weight of approximately 176.22 g/mol. The compound features a pyrimidine ring, which is known for its significant role in medicinal chemistry due to its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to enhance the efficacy of chemotherapeutic agents by reversing multidrug resistance (MDR) in cancer cells. In vitro assays demonstrated that this compound significantly increased the uptake of doxorubicin and rhodamine 123 in P-glycoprotein (P-gp) overexpressing cell lines, indicating its ability to inhibit P-gp-mediated drug efflux .
Table 1: Summary of Anticancer Activity
Cell Line | Compound Concentration | Doxorubicin Uptake Increase | Rhodamine 123 Uptake Increase |
---|---|---|---|
KB-8-5 | Non-toxic levels | 1.5-fold | 10.2-fold |
RLS40 | Non-toxic levels | 1.75-fold | 15.6-fold |
Antimicrobial and Antibiofilm Activity
The compound has also been evaluated for its antimicrobial properties. A study focusing on various derivatives indicated that compounds similar to this compound exhibited significant antibacterial and antibiofilm activities against pathogenic microorganisms . This suggests potential applications in treating infections, particularly those associated with biofilm formation.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives, including this compound, is heavily influenced by the positioning and nature of substituents on the pyrimidine ring. Studies have shown that specific modifications can enhance anticancer, anti-inflammatory, and antimicrobial properties .
Case Studies
Case Study 1: Multidrug Resistance Reversal
In a controlled study, researchers investigated the effect of this compound on KB-8-5 cervical carcinoma cells. The compound was administered alongside doxorubicin, resulting in a significant increase in drug retention within the cells compared to control groups. This finding positions the compound as a promising candidate for further development in overcoming drug resistance in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound demonstrated potent antibacterial activity, suggesting its potential utility in clinical settings .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-pyrimidin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H11N3O/c1-12(2)6-4-9(13)8-3-5-10-7-11-8/h3-7H,1-2H3/b6-4+ |
InChI Key |
CJEKHVMFQHKICD-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=NC=NC=C1 |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.